molecular formula C20H13ClFN3O B160880 p38 MAP Kinase Inhibitor CAS No. 219138-24-6

p38 MAP Kinase Inhibitor

Katalognummer B160880
CAS-Nummer: 219138-24-6
Molekulargewicht: 365.8 g/mol
InChI-Schlüssel: DZFBYHUKZSRPHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

P38 mitogen-activated protein kinases (MAPKs) are a class of MAPKs that respond to stress stimuli such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock. They play a role in cell differentiation, apoptosis, and autophagy . The p38 MAP Kinase Inhibitor controls the biological activity of p38 MAP Kinase . It has been used in preclinical/clinical studies for the treatment of various disorders, especially those originating from inflammation .


Synthesis Analysis

The synthesis of p38 MAP Kinase Inhibitors has been a subject of research, with a fast iterative synthetic approach being used to identify novel highly selective p38 MAP kinase inhibitors .


Molecular Structure Analysis

A detailed analysis of the previously released X-ray crystal structure of the inhibitors in the active site of the p38α MAPK enzyme revealed that some residues such as Met109 play a critical role in the occurrence of effective interactions by constructing strong H-bonds .


Chemical Reactions Analysis

The inhibitory activities of p38α kinase inhibitors have been studied, with one study identifying a highly specific and potent inhibitor directly from a 12.6 million membered DNA-encoded small molecule library .


Physical And Chemical Properties Analysis

The physical and chemical properties of p38α MAPK inhibitors have been evaluated in various studies. One study evaluated a wide range of well-known p38α MAPK inhibitors by measuring key physicochemical parameters to identify those capable of successfully crossing the blood-brain barrier (BBB) .

Wissenschaftliche Forschungsanwendungen

Overview of p38 MAPK Inhibitors

p38 MAP kinase inhibitors have been a focus of research due to their role in regulating pro-inflammatory cytokines and implications in various diseases. The discovery of p38α as a molecular target of pyridinyl imidazole compounds has paved the way for exploring the therapeutic potential of these inhibitors in diseases like rheumatoid arthritis, Crohn’s disease, chronic obstructive pulmonary disease (COPD), and atherosclerosis. However, clinical efficacy and side effects have been challenging in early studies (Fisk et al., 2014).

Rheumatoid Arthritis

Specific p38 MAP kinase inhibitors have been shown to block the induction of interleukin-6 (IL-6) and interleukin-8 (IL-8) in rheumatoid synovial fibroblast cultures, suggesting their potential in treating rheumatoid arthritis. These inhibitors may work synergistically in this context (Suzuki et al., 2000).

Cancer Research

p38 MAP kinase inhibitors have been investigated for their role in cancer treatment. For example, VX-745, a specific p38 MAPK inhibitor, has shown to inhibit multiple myeloma cell growth in the bone marrow milieu, suggesting a novel therapeutic target for treating this type of cancer (Hideshima et al., 2003).

Alzheimer’s Disease

Recent studies indicate that p38 MAPK is involved in key processes related to Alzheimer’s disease, such as tau phosphorylation and neuroinflammation. Inhibiting p38 MAPK is considered a promising strategy for treating Alzheimer’s disease (Lee & Kim, 2017).

Development of Inhibitors

The development of p38 MAP kinase inhibitors has seen significant advancements. Novel structures like dibenzosuberones have shown low ATP competitiveness and high activity in whole blood, making them promising candidates for therapeutic use (Fischer et al., 2013). Additionally, the design and synthesis of phenylamino-substituted compounds as p38 inhibitors highlight the ongoing efforts in this field (Dorn et al., 2010).

Safety And Hazards

While targeting p38 MAPK has demonstrated some therapeutic potential in COPD, its efficacy is limited. Nevertheless, combining p38 MAPK inhibitors with other anti-inflammatory steroids is a promising treatment choice .

Zukünftige Richtungen

The future of p38 MAPK inhibitors looks promising, with research focusing on the design, production, and biological evaluation of new central nervous system (CNS)-active p38α MAPK inhibitors . There is also interest in repurposing p38 MAPK inhibitors for adjunct host directed therapies .

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O/c21-15-3-7-17(8-4-15)25-20(26)18(13-1-5-16(22)6-2-13)19(24-25)14-9-11-23-12-10-14/h1-12,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFBYHUKZSRPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p38 MAP Kinase Inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p38 MAP Kinase Inhibitor
Reactant of Route 2
Reactant of Route 2
p38 MAP Kinase Inhibitor
Reactant of Route 3
p38 MAP Kinase Inhibitor
Reactant of Route 4
p38 MAP Kinase Inhibitor
Reactant of Route 5
p38 MAP Kinase Inhibitor
Reactant of Route 6
p38 MAP Kinase Inhibitor

Citations

For This Compound
5,750
Citations
JC Lee, S Kumar, DE Griswold, DC Underwood… - …, 2000 - Elsevier
… The widely used p38 MAP kinase inhibitor, SB 203580, has been profiled in a number of models in vivo and demonstrated its activity in a wide variety of TNF alpha mediated disease …
Number of citations: 632 www.sciencedirect.com
V Haller, P Nahidino, M Forster… - Expert Opinion on …, 2020 - Taylor & Francis
Introduction: During the first half of the last decade the p38 MAP kinase family was a very popular target in academic as well as industrial research programs. Many attempts to achieve …
Number of citations: 50 www.tandfonline.com
P Anand, R Shenoy, JE Palmer, AJ Baines… - European journal of …, 2011 - Elsevier
Current treatments of neuropathic pain arising from conditions such as nerve injury/compression are only partially effective, and limited in their use by side-effects. p38 mitogen-…
Number of citations: 173 www.sciencedirect.com
SB Cohen, TT Cheng, V Chindalore… - … : Official Journal of …, 2009 - Wiley Online Library
Objective To determine the efficacy and safety of pamapimod (a selective inhibitor of the α‐isoform of p38 MAP kinase) as monotherapy in comparison with methotrexate (MTX) …
Number of citations: 256 acrjournals.onlinelibrary.wiley.com
SH Ridley, JLE Dean, SJ Sarsfield, M Brook, AR Clark… - FEBS letters, 1998 - Elsevier
The mechanism by which p38 mitogen-activated protein kinase (MAPK) regulates the induction of cyclooxygenase (COX)-2 by interleukin-1 (IL-1) has been investigated in HeLa cells. …
Number of citations: 263 www.sciencedirect.com
KU Birkenkamp, LML Tuyt, C Lummen… - British journal of …, 2000 - Wiley Online Library
In the present study we investigated a possible role for the p38 mitogen‐activated protein (MAP) kinase pathway in mediating nuclear factor‐kappa B (NF‐κB) transcriptional activity in …
Number of citations: 131 bpspubs.onlinelibrary.wiley.com
M Achmatowicz, OR Thiel, P Wheeler… - The Journal of …, 2009 - ACS Publications
p38 MAP kinase inhibitors have attracted considerable interest as potential agents for the treatment of inflammatory diseases. Herein, we describe a concise and efficient synthesis of …
Number of citations: 22 pubs.acs.org
FB Engel, PCH Hsieh, RT Lee… - Proceedings of the …, 2006 - National Acad Sciences
… Here we show that FGF1/p38 MAP kinase inhibitor treatment after acute myocardial injury in … At 3 months after injury, 4 weeks of FGF1/p38 MAP kinase inhibitor therapy results in …
Number of citations: 430 www.pnas.org
DC Underwood, RR Osborn, CJ Kotzer… - … of Pharmacology and …, 2000 - ASPET
… novel, potent, and selective p38 MAP kinase inhibitor SB 239063 in … The ability of the p38 MAP kinase inhibitor SB 239063 to … This effect is inhibited by the p38 MAP kinase inhibitor SB …
Number of citations: 317 jpet.aspetjournals.org
OR Thiel, M Achmatowicz, C Bernard… - … Process Research & …, 2009 - ACS Publications
A practical synthesis of the phthalazine-based p38 MAP kinase inhibitor [(S)-2] was needed for an ongoing program. Vibrational circular dichroism provided the assignment of the …
Number of citations: 28 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.